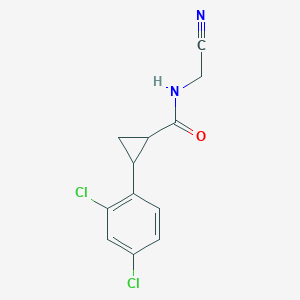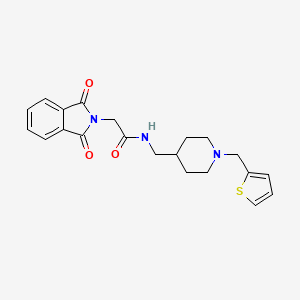
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties
Research has shown the synthesis and evaluation of acetamide derivatives, including those derived from 2-(1,3-dioxoisoindolin-2-yl), for anticonvulsant properties. Kamiński et al. (2011) discussed the effectiveness of these compounds in the maximal electroshock (MES) screen, highlighting a specific molecule that showed protection against electrically induced seizures in mice at varying doses. This indicates the compound's potential in developing anticonvulsant medications (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).
Anti-inflammatory Agents
Nikalje, Hirani, and Nawle (2015) synthesized and evaluated a series of novel acetamide derivatives for anti-inflammatory activity, demonstrating promising results in both in vitro and in vivo models. The molecular docking studies provided insights into the binding affinity towards human serum albumin (HSA), suggesting these compounds' potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).
Antidepressant and Analgesic Effects
Another study focused on the synthesis and evaluation of indoline derivatives for anticonvulsant and antidepressant activities. Compounds were tested using the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, with some showing significant anticonvulsant activity. Additionally, molecular docking studies were conducted to understand these compounds' interactions with Na+ channels and GABAA receptors, underscoring their potential in treating neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Miscellaneous Applications
Research also extends into the synthesis of complex acetamide derivatives for various biological activities, including antimicrobial properties. Debnath and Ganguly (2015) synthesized and characterized a series of acetamide derivatives, evaluating their antibacterial and antifungal activities against pathogenic microorganisms, indicating their potential utility in developing new antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c25-19(14-24-20(26)17-5-1-2-6-18(17)21(24)27)22-12-15-7-9-23(10-8-15)13-16-4-3-11-28-16/h1-6,11,15H,7-10,12-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOTUJRWTWNLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

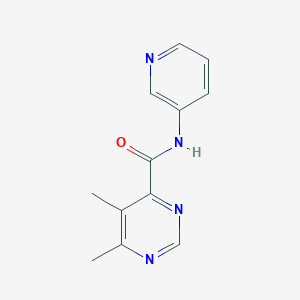
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2604598.png)
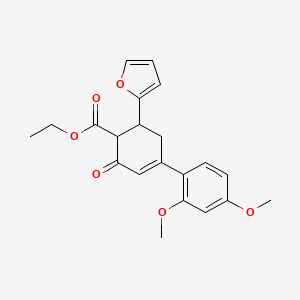
![1-[(1-Cyclobutylazetidin-3-yl)methyl]pyrazole](/img/structure/B2604602.png)
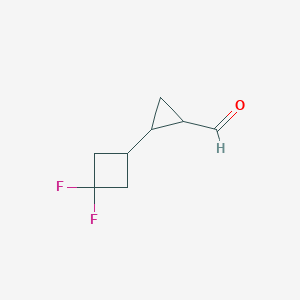
![2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B2604605.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)
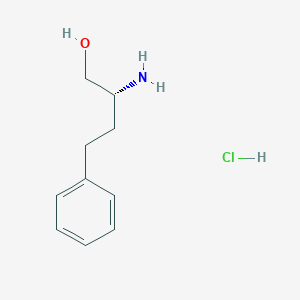
![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)
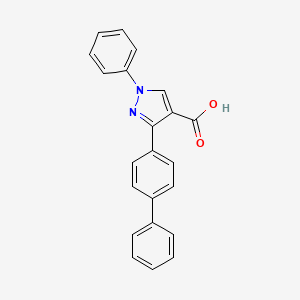
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B2604615.png)
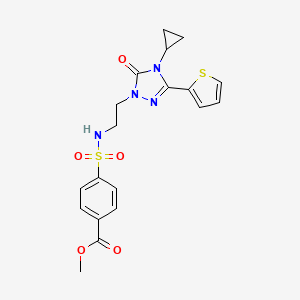
![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)
